TC LPA5 4 is a lysophosphatidic acid receptor 5 (LPAR5) specific antagonist. LPAR5 is a G protein-coupled receptor (GPCR) involved in various cellular processes, including cell proliferation and migration. TC LPA5 4 acts by specifically blocking the activity of LPAR5, thereby inhibiting the downstream signaling pathways activated by LPAR5.
TC LPA5 4 is a synthetic compound identified as a selective inhibitor of the lysophosphatidic acid receptor 5 (LPAR5). This receptor is part of a family of G protein-coupled receptors that mediate various physiological processes, including cell proliferation, migration, and survival. The significance of TC LPA5 4 lies in its potential therapeutic applications, particularly in cancer treatment and tissue regeneration, by modulating the effects of lysophosphatidic acid.
TC LPA5 4 is classified as a small molecule inhibitor, specifically targeting the LPAR5 pathway. It is synthesized for research purposes and has been made available by suppliers such as Tocris Bioscience. The compound's chemical identity is cataloged under the CAS number 1393814-38-4, facilitating its identification in scientific literature and databases.
The synthesis of TC LPA5 4 involves several organic chemistry techniques. Generally, the process begins with the selection of appropriate starting materials that can be transformed into the desired compound through a series of chemical reactions.
The synthesis process involves careful optimization to ensure high purity and yield, which are critical for subsequent biological assays .
The molecular structure of TC LPA5 4 can be characterized by its specific arrangement of atoms and functional groups that confer its biological activity. The compound typically features a core structure that allows for interaction with the LPAR5 receptor.
Understanding the molecular structure is crucial for predicting how modifications to the compound could enhance its efficacy or selectivity .
TC LPA5 4 undergoes specific chemical reactions when interacting with biological targets. The primary reaction involves binding to the LPAR5 receptor, which triggers downstream signaling pathways.
The detailed kinetics and thermodynamics of these interactions can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry .
The mechanism by which TC LPA5 4 exerts its effects involves several steps:
Quantitative data from studies indicate significant changes in gene expression profiles associated with cell survival when treated with TC LPA5 4 .
While specific physical properties such as melting point or solubility are not detailed in the provided sources, compounds like TC LPA5 4 generally exhibit:
Chemical properties include reactivity towards nucleophiles or electrophiles based on functional groups present in its structure. Analytical techniques such as mass spectrometry or chromatography may be employed to assess purity and composition .
TC LPA5 4 has several promising applications in scientific research:
Lysophosphatidic acid (LPA) is a bioactive phospholipid mediator that activates six known G protein-coupled receptors (LPAR1–6), regulating diverse cellular processes including proliferation, migration, survival, and inflammation [8] [9]. LPA is synthesized extracellularly primarily via autotaxin (ATX)-mediated hydrolysis of lysophosphatidylcholine (LPC), though intracellular pathways involving phospholipase A1/A2 (PLA1/PLA2) or glycerol-3-phosphate acyltransferase (GPAT) also contribute [8] [9]. The biological effects of LPA depend on receptor subtype expression, G-protein coupling specificity, and ligand preference (e.g., acyl-LPA vs. alkyl-LPA species) [9] [10].
LPA receptors are categorized into two subfamilies:
Table 1: LPA Receptor Subtypes and Signaling Properties
Receptor | G-Protein Coupling | Primary Signaling Pathways | Ligand Preference |
---|---|---|---|
LPAR1 | Gαi/o, Gαq/11, Gα12/13 | Rho, MAPK, PLC, Ca²⁺ release | 18:1 acyl-LPA |
LPAR2 | Gαi/o, Gαq/11, Gα12/13 | Ras, PI3K, PLC | 18:1 acyl-LPA |
LPAR3 | Gαi/o, Gαq/11 | Ca²⁺ mobilization, cAMP inhibition | 2-acyl-LPA |
LPAR4 | Gα12/13, Gαq/11 | Rho, Ca²⁺ release | Alkyl-LPA |
LPAR5 | Gα12/13, Gαq/11, Gαs | cAMP elevation, Rho, Ca²⁺ release | Alkyl-LPA, farnesyl-P |
LPAR6 | Gαi/o, Gα12/13 | cAMP inhibition, Rho | 2-acyl-LPA |
LPAR5 uniquely elevates cAMP levels and couples to Gαs proteins—a divergence from other LPA receptors—making it a critical regulator of immune responses and neuronal excitability [9] [10].
Physiological Functions:
Pathophysiological Roles:
Table 2: Pathophysiological Roles of LPAR5 and Evidence from Models
Disease Context | LPAR5 Function | Key Molecular Mechanisms | Experimental Evidence |
---|---|---|---|
Neuropathic pain | Promotes central sensitization | pCREB ↑ in dorsal horn neurons | LPAR5-KO mice show pain resistance [5] |
Thyroid cancer | Drives proliferation/migration | PI3K-p110β ↑, MLLT11 ↑ | TC LPA5 4 reduces migration by 30% [7] |
Neuroinflammation | Induces pro-inflammatory microglia | STAT1/3 ↑, COX-2 ↑, IL-6/TNFα secretion ↑ | Antagonists reduce cytokine release [3] |
Intestinal inflammation | Modulates epithelial permeability | NLRP3 inflammasome activation | LPAR5-KO exacerbates colitis [9] |
The distinct ligand-binding properties and signaling profile of LPAR5 make it a compelling target for pharmacological intervention:
TC LPA5 4 as a Tool Compound:This pyrazole-3-carboxylic acid derivative (chemical name: 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid) is a potent, non-lipid antagonist of LPAR5 [1] [6]. Key properties include:
Compared to other LPAR5 antagonists (e.g., AS2717638, IC₅₀ = 0.038 µM), TC LPA5 4 offers a balance of potency and synthetic accessibility, facilitating mechanistic studies [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7